molecular formula C26H22FNO6S B2539923 methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate CAS No. 1021227-92-8

methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No.: B2539923
CAS No.: 1021227-92-8
M. Wt: 495.52
InChI Key: COTRBDSMUCTSOC-UHFFFAOYSA-N
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Description

Methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves multiple steps. One common method includes the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential toxicity of some intermediates and reagents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and gene expression. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 4-[1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylphenyl)sulfonyl-5-oxo-2H-pyrrol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO6S/c1-16-3-13-21(14-4-16)35(32,33)24-22(18-7-9-19(10-8-18)26(31)34-2)28(25(30)23(24)29)15-17-5-11-20(27)12-6-17/h3-14,22,29H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTRBDSMUCTSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)CC4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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